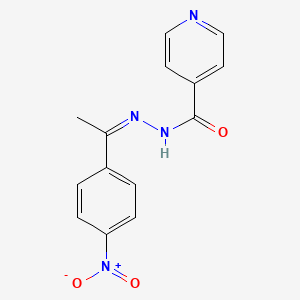
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves the condensation reaction of specific intermediates, such as hydrazine carboxamides with substituted isatin derivatives or the reaction of acid chlorides with hydrazine hydrate to afford hydrazides. These processes typically require catalysts like glacial acetic acid and solvents like absolute ethanol to facilitate the reactions. For example, the synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors involves selective reactions that improve enzyme potency and solubility through careful selection of substitution sites (Schroeder et al., 2009).
Molecular Structure Analysis
Crystal structure analysis is crucial for understanding the molecular configuration and interaction patterns. Strong and weak hydrogen bonds, atom–atom contacts, and crystalline forms (monoclinic, triclinic) significantly influence the compound's stability and activity. Studies on related compounds have shown the importance of crystalline structure in determining biological activity and the effects of polymorphic transitions due to physical processes like grinding (Shishkina et al., 2022).
Chemical Reactions and Properties
Compounds within this chemical family participate in various chemical reactions, including those leading to antifungal and antibacterial activities. Their reactivity can be attributed to their functional groups, enabling interactions with biological targets. The synthesis of fluoroquinolone-based 4-thiazolidinones from related quinoline carboxylic acids demonstrates the versatile chemistry and antimicrobial potential of these compounds (Patel & Patel, 2010).
Physical and Chemical Properties Analysis
The physical and chemical properties, such as solubility, melting point, and photophysical behavior, are influenced by the compound's molecular structure. The presence of substituents like methoxy groups and fluorophenyl rings impacts these properties, affecting the compound's biological activity and pharmacokinetics. For instance, studies on related compounds highlight their thermal stability, fluorescence properties, and selective binding to biological receptors, which are crucial for their pharmacological activities (Liu et al., 2020).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Compounds with structural similarities to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrate significant activity against a range of bacterial and fungal pathogens, indicating their potential as leads for developing new antimicrobial agents (Patel & Patel, 2010).
Antitumor and Enzyme Inhibition
- Another area of application includes the investigation into selective Met kinase inhibitors, where derivatives structurally related to the compound have shown promise in inhibiting tumor growth in preclinical models. Such compounds have advanced into clinical trials, underscoring their potential in cancer therapy (Schroeder et al., 2009).
Neuropsychopharmacology
- Research on compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide also extends to the study of neural receptors and their role in compulsive behavior and eating disorders. Selective antagonism at certain neural receptors could represent a novel treatment approach for these conditions, highlighting the compound's relevance in neuropsychopharmacological research (Piccoli et al., 2012).
Antioxidant Evaluation
- The synthesis and evaluation of novel derivatives have also been explored for their cytotoxic and antioxidant activities. These studies contribute to understanding the compound's potential in mitigating oxidative stress and its implications for health and disease management (Iosr Journals et al., 2015).
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-6-methoxy-4-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O5/c1-27-18-11-15(25)19(23-24(18)14-5-2-12(21)3-6-14)20(26)22-13-4-7-16-17(10-13)29-9-8-28-16/h2-7,10-11H,8-9H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZNSDOSVDCKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2483438.png)





![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-phenylpiperazino)methanone](/img/structure/B2483446.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2483447.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2483454.png)

